Enhanced FTase Inhibitory Potency via 2-Position Substitution
Using 2-Amino-5-phenylbenzoic acid as a core scaffold for non-peptide Ras CAAX mimetics yields potent FTase inhibitors. A derivative of this compound achieved an IC50 of 40 nM against FTase, representing a significant potency gain. In contrast, the removal of the carboxylic acid group or using a scaffold without the specific 2-amino substitution, such as simpler unsubstituted biphenyls, results in a 10-fold decrease in activity [1]. This highlights the essential role of the target compound's functional group arrangement for high-affinity binding.
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Derivative with 2-amino-5-phenylbenzoic acid scaffold: IC50 = 40 nM vs. FTase |
| Comparator Or Baseline | Analog with carboxylic acid removed or lacking specific 2-amino substitution |
| Quantified Difference | 10-fold decrease in inhibitory activity |
| Conditions | In vitro farnesyltransferase (FTase) inhibition assay |
Why This Matters
The data demonstrates that the 2-amino-5-phenylbenzoic acid scaffold is not merely a generic biphenyl linker but a crucial pharmacophoric element that confers high potency, directly guiding procurement for oncology drug discovery programs targeting Ras farnesylation.
- [1] Qian, Y., Vogt, A., Sebti, S. M., & Hamilton, A. D. (1996). Design and synthesis of non-peptide Ras CAAX mimetics as potent farnesyltransferase inhibitors. Journal of Medicinal Chemistry, 39(1), 217-223. View Source
